N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide typically involves multiple steps. One common method includes the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another approach involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethyl formamide solvent .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques . These methods are designed to enhance yield and reduce reaction times, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include Dess-Martin periodinane (DMP) for oxidation and various catalysts for substitution reactions . The conditions often involve ambient temperature and specific solvents like ethanol or dimethyl formamide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential in drug discovery, particularly for its inhibitory activity against M.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, some benzothiazole derivatives have shown inhibitory activity against M. tuberculosis by targeting the DprE1 enzyme . The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
N’-(1,3-benzothiazol-2-yl)-arylamides: Known for their antibacterial properties.
2-Aminobenzothiazoles: Investigated for their larvicidal and adulticidal activities.
Benzothiazole derivatives: Used in the treatment of various diseases, including amyotrophic lateral sclerosis and glaucoma.
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide stands out due to its specific structure, which imparts unique properties and applications. Its ability to undergo various chemical reactions and its potential in drug discovery make it a valuable compound in scientific research .
Properties
Molecular Formula |
C22H18N2O2S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C22H18N2O2S/c1-14-7-5-10-17(20(14)26-2)21(25)23-16-9-6-8-15(13-16)22-24-18-11-3-4-12-19(18)27-22/h3-13H,1-2H3,(H,23,25) |
InChI Key |
PROZMOMACONBQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.